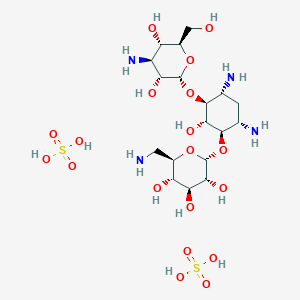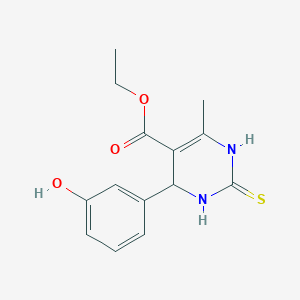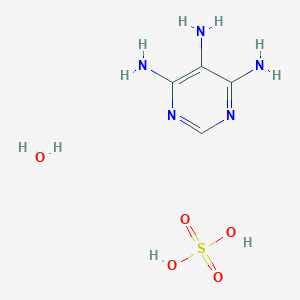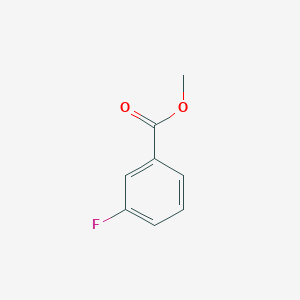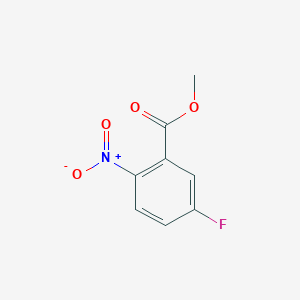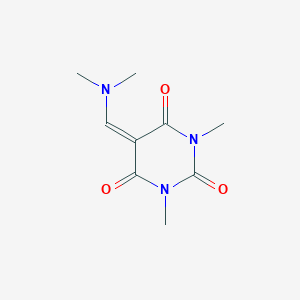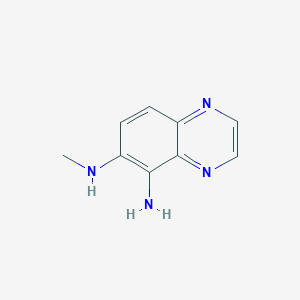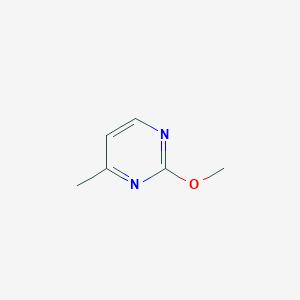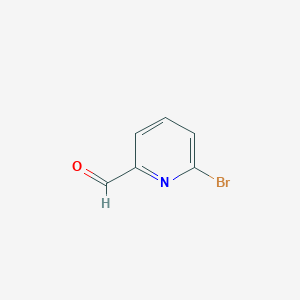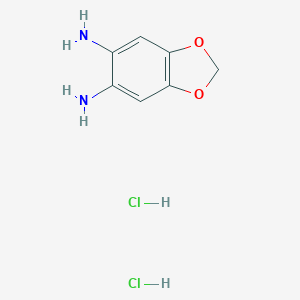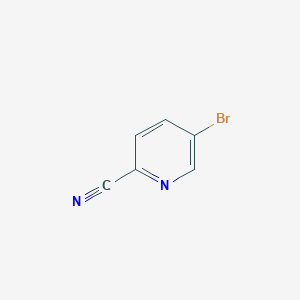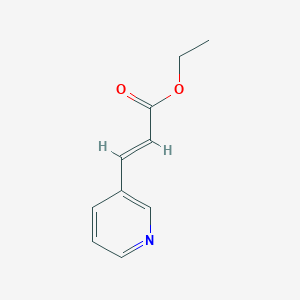![molecular formula C19H18N2O2 B015008 methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate CAS No. 19779-75-0](/img/structure/B15008.png)
methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate" is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its synthesis, molecular structure, and properties have been explored to understand its chemical behavior and potential uses.
Synthesis Analysis
The synthesis of similar indole derivatives often involves multi-step chemical reactions, starting with the formation of the core indole structure followed by functionalization at specific positions. For instance, "Syntheses and Crystal Structures of (S)-Methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate" discusses the synthesis of closely related compounds, indicating a detailed approach involving x-ray single-crystal diffraction for structural determination (Li et al., 2008).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior. The crystal structure of similar compounds, like (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been determined, revealing the geometry and interaction within the molecule, such as hydrogen bonding patterns, which play a significant role in its stability and reactivity (J. Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, which are essential for modifying the compound's functional groups. The synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate and related compounds demonstrates the reactivity of the indole moiety and its potential for further chemical transformations (T. Moriya & N. Yoneda, 1982).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Steel : Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate derivatives, like BT43, are effective in inhibiting corrosion of C38 steel in hydrochloric acid solutions. These compounds show over 95% protection at low concentrations and function through cathodic inhibition by polarization and charge-transfer, as suggested by electrochemical techniques and quantum chemical data (Missoum et al., 2013).
Crystal Structure and Applications
- Crystal Structure Analysis : The crystal structure of closely related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been studied. These structures are essential in fields like pharmaceuticals and food industries due to the role of amino acids in methylation, detoxication, and antioxidation (Li, Liang, & Tai, 2009).
Schiff Bases and Corrosion Inhibition
- Schiff Bases for Corrosion Inhibition : Schiff bases derived from L-Tryptophan and methyl 3-(1H-indol-3-yl)propanoate (like S1 and S2) have been shown to be effective inhibitors for corrosion of stainless steel in hydrochloric acid environments. These inhibitors demonstrate good efficacy and adhere to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Applications
- Antimicrobial Activity : Schiff bases containing the indole group derived from compounds similar to methyl 3-(1H-indol-3-yl)propanoate have been synthesized and tested for antimicrobial activity. These compounds exhibit significant activity against a range of bacteria (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Catalysis and Organic Synthesis
- Enantioselective Catalysis : The compound has been used in enantioselective Friedel-Crafts alkylation reactions with alpha,beta-unsaturated acyl phosphonates, catalyzed by chiral phosphoric acid, leading to the production of methyl 3-(indol-3-yl)propanoates. This has implications in synthetic organic chemistry (Bachu & Akiyama, 2010).
Propiedades
IUPAC Name |
methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPJRXYSNSSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369492 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
CAS RN |
19779-75-0 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



